molecular formula C27H36N2 B1246174 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene CAS No. 244187-81-3

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Cat. No. B1246174
M. Wt: 388.6 g/mol
InChI Key: VYCIHDBIKGRENI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene involves the deprotonation of the corresponding imidazolium salt, a process that has been optimized to yield the free carbene or its complexes. Notably, the compound has been synthesized and characterized crystallographically in the form of trans-NiCl2(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)2, demonstrating its ability to coordinate with metals in a stable manner (MacKinnon & Baird, 2003).

Molecular Structure Analysis

The molecular structure of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene and its complexes has been elucidated through various spectroscopic and X-ray crystallographic techniques. For instance, complexes with copper and nickel have been prepared and analyzed, revealing insights into the coordination environment and the steric and electronic influences of the carbene ligand on the metal center.

Chemical Reactions and Properties

This NHC exhibits remarkable reactivity and versatility, participating in a wide range of chemical reactions. It has been shown to activate various X−H bonds, including those in C−H, N−H, P−H, O−H, S−H, and even M−H bonds, demonstrating its potential in bond activation and formation processes (Fortman, Slawin, & Nolan, 2010). Furthermore, it has been involved in catalytic cycles, facilitating reactions such as the dimerization of ethylene and various metathesis processes.

Scientific Research Applications

Cycloaddition Reactions

Merling et al. (2012) demonstrated that 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene facilitates thermal 1,3-dipolar cycloaddition reactions with various compounds, resulting in the formation of NHC-boryl-substituted triazoles, tetrazoles, and triazolidines in good to excellent yields (Merling et al., 2012).

Catalysis in Organic Reactions

B. Michelet et al. (2015) synthesized a dibromoindium(III) complex incorporating 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, which showed high catalytic activity for hydroarylations, transfer hydrogenations, and cycloisomerizations (Michelet et al., 2015).

Bond Activation

Fortman et al. (2010) reported on a novel copper complex featuring 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, showing its capacity to activate a wide range of X−H bonds, including C−H, N−H, P−H, O−H, S−H, and M−H bonds (Fortman et al., 2010).

Synthesis of Lewis Base-Stabilized Dichlorosilylene

Tretiakov and Roesky (2016) utilized 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene for the synthesis of base-stabilized dichlorosilylene, which is primed for further substitution and reduction reactions (Tretiakov & Roesky, 2016).

Complex Formation with Group 13 Elements

Baker et al. (2002) synthesized Group 13 complexes with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, demonstrating its utility in forming structurally diverse metal complexes (Baker et al., 2002).

Ring Closing Metathesis Catalysts

Jafarpour et al. (1999) reported on ruthenium complexes bearing 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene as efficient catalyst precursors for ring-closing olefin metathesis (Jafarpour et al., 1999).

Safety And Hazards

This compound is known to be fatal if swallowed, meaning that ingestion can lead to severe health consequences or even death .

Future Directions

This compound is used as a precursor to the free carbene 1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene, and also used as an in situ formed catalyst in a variety of reactions, e.g. amination, Heck coupling reaction, the ring-opening metathesis polymerization (ROMP), hydrogenation .

properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-16,18-21H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCIHDBIKGRENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460737
Record name 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

CAS RN

244187-81-3
Record name 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene 2H-imidazol-2-ylidene, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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